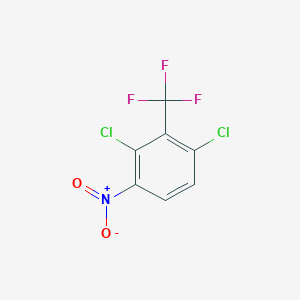

1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1,3-dichloro-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVCRAVDFSTLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301244367 | |

| Record name | 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301244367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221272-83-8 | |

| Record name | 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221272-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301244367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene CAS number

An In-depth Technical Guide to 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene

This guide provides a comprehensive technical overview of this compound, a specialized aromatic compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, synthetic routes, reactivity, and potential applications, with a strong emphasis on scientific integrity and practical insights.

Compound Identification and Overview

The structure of this compound is presented below.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

Direct experimental data for the title compound is scarce. However, we can predict its properties based on its structure and compare them with known isomers. The presence of the trifluoromethyl group, a strong electron-withdrawing group, and the nitro group significantly influences the electronic environment of the benzene ring.

| Property | Value (Predicted or from Isomers) | Source |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ | [2] |

| Molecular Weight | 259.99 g/mol | [2] |

| Appearance | Likely a colorless to yellow liquid or solid | [3] |

| Boiling Point | ~250-260 °C (Predicted) | |

| Melting Point | 28-31 °C (for 1,3-Dichloro-4-nitrobenzene) | |

| Density | ~1.5 g/cm³ | |

| Solubility | Insoluble in water; soluble in organic solvents | [3] |

| ¹⁹F NMR | A singlet expected around -60 to -65 ppm | [4] |

| ¹H NMR | Two doublets expected in the aromatic region (7-8 ppm) | [4] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible route for the synthesis of this compound involves the nitration of a suitable precursor, 1,3-dichloro-2-(trifluoromethyl)benzene. The directing effects of the substituents are crucial in determining the regioselectivity of the nitration reaction. The trifluoromethyl group is a meta-director, while the chlorine atoms are ortho, para-directors. The combined directing effects would need to be carefully considered to achieve the desired 4-nitro product.

The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[5][6]

Caption: Proposed synthesis of the target compound via electrophilic nitration.

Reactivity Profile

The reactivity of this compound is governed by its functional groups:

-

Nitro Group: The nitro group is a strong deactivating group, making the aromatic ring less susceptible to further electrophilic substitution. However, it can be reduced to an amino group, which is a key transformation in the synthesis of many pharmaceutical and agrochemical compounds.

-

Chlorine Atoms: The chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr), especially when activated by the electron-withdrawing nitro and trifluoromethyl groups. This reactivity is particularly useful for introducing other functional groups onto the aromatic ring.

-

Trifluoromethyl Group: The CF₃ group is highly stable and strongly electron-withdrawing, contributing to the overall chemical stability and influencing the reactivity of the other functional groups.[7]

Applications in Research and Drug Development

Trifluoromethylated and nitrated aromatic compounds are valuable building blocks in medicinal chemistry and materials science.[7] The unique combination of substituents in this compound makes it a potentially valuable intermediate for several applications:

-

Pharmaceutical Synthesis: The amino derivative, obtained by reduction of the nitro group, can serve as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability and lipophilicity.[7]

-

Agrochemicals: Many herbicides and fungicides contain halogenated and nitrated aromatic moieties. The title compound could be a precursor for new agrochemicals.

-

Materials Science: Polysubstituted benzenes are used in the synthesis of polymers, dyes, and other advanced materials.

Nitroaromatic compounds are also explored as hypoxia-activated prodrugs in cancer therapy, where the nitro group is reduced to a cytotoxic species in the low-oxygen environment of tumors.[8]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. Based on data for similar compounds, the following hazards should be considered[9]:

-

Toxicity: Aromatic nitro compounds can be toxic if ingested, inhaled, or absorbed through the skin.[3]

-

Irritation: May cause skin and eye irritation.

-

Environmental Hazards: May be harmful to aquatic life.[10]

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or a face shield.[11]

-

Chemical-resistant gloves.

-

A lab coat or other protective clothing.

-

Use in a well-ventilated area or with a fume hood.[11]

Always consult the Safety Data Sheet (SDS) for the specific compound being used for detailed safety information.[9][12]

Experimental Protocol: Hypothetical Nitration

This section provides a hypothetical, step-by-step protocol for the synthesis of this compound. This protocol is for informational purposes only and should be adapted and optimized by a qualified chemist.

Objective: To synthesize this compound via the nitration of 1,3-dichloro-2-(trifluoromethyl)benzene.

Materials:

-

1,3-dichloro-2-(trifluoromethyl)benzene

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (90%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C using an ice bath.

-

Addition of Precursor: Slowly add 1,3-dichloro-2-(trifluoromethyl)benzene to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.

-

Nitration: Add the nitrating mixture dropwise to the solution of the precursor in sulfuric acid. Carefully monitor the temperature and keep it between 0-10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with dichloromethane (3x).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure this compound.

Caption: Workflow for the hypothetical synthesis of the target compound.

References

- Fisher Scientific. (n.d.). Safety Data Sheet.

- ECHEMI. (n.d.). 1,3-Dichloro-2-fluoro-4-nitrobenzene SDS, 393-79-3 Safety Data Sheets.

- National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. In NIST Chemistry WebBook.

- TCI Chemicals. (2018). Safety Data Sheet.

- Airgas. (2021). Safety Data Sheet.

- Supporting Information. (n.d.).

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Alchem Pharmtech. (n.d.). CAS N/A | this compound.

- PubChem. (n.d.). 1,3-Dichloro-2-fluoro-4-nitrobenzene.

- PubChem. (n.d.). 1,3-Dichloro-4-fluoro-2-(nitrosomethyl)benzene.

- Sigma-Aldrich. (n.d.). 4-Chloro-1-nitro-2-(trifluoromethyl)benzene 99%.

- U.S. Environmental Protection Agency. (n.d.). Benzene, 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)-.

- Google Patents. (n.d.). DE2635695C3 - Process for the preparation of nitrobenzotrifluorides.

- National Oceanic and Atmospheric Administration. (n.d.). 3-nitro-4-chlorobenzotrifluoride. In CAMEO Chemicals.

- Sigma-Aldrich. (n.d.). 1,3-Dichloro-4-nitrobenzene for synthesis.

- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2,4-trifluorobenzene.

- PubChem. (n.d.). 2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene.

- Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.

- Google Patents. (2000). United States Patent.

- National Institutes of Health. (n.d.). 1-(3,3-Dichloroallyloxy)-4-methyl-2-nitrobenzene. In PMC.

- Journal of Biomedical Research & Environmental Sciences. (2024).

- Sigma-Aldrich. (n.d.). 1,3-dichloro-2-fluoro-4-nitrobenzene AldrichCPR.

- ResearchGate. (n.d.). Composition versus time for fluorination of 1,3-dichloro-4-nitrobenzene.

- MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.

- PubChem. (n.d.). 1,3-Dichloro-4-methyl-2-(trifluoromethoxy)benzene.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene | C7H2Cl2F3NO2 | CID 20542163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. rsc.org [rsc.org]

- 5. DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position - Google Patents [patents.google.com]

- 6. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 7. jelsciences.com [jelsciences.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. airgas.com [airgas.com]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene chemical structure

An In-Depth Technical Guide to 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene: Synthesis, Reactivity, and Applications

Abstract

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its chemical architecture, characterized by multiple strong electron-withdrawing groups—a nitro (-NO₂), a trifluoromethyl (-CF₃), and two chloro (-Cl) substituents—renders the benzene ring exceptionally electron-deficient. This electronic profile is the primary determinant of its chemical reactivity, making it a potent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive technical overview of its structural analysis, physicochemical properties, a plausible synthetic route, its characteristic reactivity, and its applications as a versatile chemical intermediate. Safety and handling protocols are also discussed to ensure its proper use in a research and development setting.

Structural Analysis and Physicochemical Properties

The substitution pattern of this compound is key to its utility. The trifluoromethyl group at position 2 and the chlorine at position 3 exert significant steric hindrance around the adjacent chlorine at position 1. Electronically, all substituents are powerfully electron-withdrawing through a combination of inductive (-I) and mesomeric (-M) effects. The nitro group, positioned para to the chlorine at C1, and ortho to the chlorine at C3, strongly activates these positions for nucleophilic attack.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 1221272-83-8 | [1] |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ | [2] |

| Molecular Weight | 259.99 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Appearance | Expected to be a yellow crystalline solid, typical for nitroaromatic compounds. | [3] |

| Solubility | Expected to be insoluble in water, soluble in common organic solvents (e.g., THF, DMF, DMSO). | [4] |

Synthesis and Manufacturing

The synthesis of highly substituted nitroaromatics often involves the nitration of a suitable precursor. A plausible and efficient laboratory-scale synthesis for this compound would start from the commercially available 1,3-dichloro-2-(trifluoromethyl)benzene. The nitration is achieved using a classic mixed acid system (HNO₃/H₂SO₄).

Experimental Protocol: Synthesis via Electrophilic Nitration

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1,3-dichloro-2-(trifluoromethyl)benzene (1.0 eq).

-

Acid Mixture : Cool the flask to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq).

-

Nitration : Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1.0 eq) in the dropping funnel, pre-cooled to 0 °C.

-

Addition : Add the nitrating mixture dropwise to the stirred solution of the starting material, ensuring the internal temperature does not exceed 10-15 °C. The strong directing effect of the -CF₃ group and the chlorine atoms will favor nitration at the C4 position.

-

Reaction : After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup : Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.

-

Purification : Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Chemical Reactivity and Mechanistic Insights

The primary mode of reactivity for this molecule is Nucleophilic Aromatic Substitution (SNAr) . The benzene ring is severely electron-deficient, making it an excellent electrophile for attack by nucleophiles.[5]

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6]

-

Addition of Nucleophile : A nucleophile (e.g., an alkoxide, amine, or thiol) attacks one of the carbon atoms bearing a chlorine atom. The strong electron-withdrawing capacity of the nitro and trifluoromethyl groups stabilizes the resulting negative charge. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[7]

-

Elimination of Leaving Group : The aromaticity of the ring is restored by the expulsion of the chloride ion (a good leaving group), yielding the substituted product.

The presence of the nitro group para to the C1-Cl and ortho to the C3-Cl provides powerful resonance stabilization for the Meisenheimer complex, making both chlorine atoms susceptible to displacement. However, the C1 position is generally more reactive due to the combined activating effects of the ortho -CF₃ and para -NO₂ groups.

Applications in Research and Drug Development

This compound is not an end-product but a high-value intermediate or building block for synthesizing more complex molecules. Its utility stems from the ability to selectively replace the chlorine atoms with various nucleophiles to build molecular diversity.

-

Pharmaceutical Synthesis : Trifluoromethylated and nitrated aromatic scaffolds are common in modern pharmaceuticals.[8][9] This compound is an ideal precursor for drugs targeting cancer and infectious diseases. For example, similar structures are used in the synthesis of nonsteroidal antiandrogens like Flutamide and kinase inhibitors.[9] The SNAr reaction allows for the introduction of ether, amine, or thioether linkages, which are prevalent in bioactive molecules.

-

Agrochemicals : The trifluoromethylphenyl group is a well-known toxophore in many herbicides and fungicides.[10] The reactivity of this compound allows for the synthesis of novel agrochemicals, such as derivatives of the herbicide Oxyfluorfen, which features a nitrophenyl ether structure.[11]

-

Materials Science : Polychlorinated and nitrated aromatics can serve as monomers for specialty polymers with high thermal stability and specific electronic properties.

Spectroscopic Characterization

While specific spectral data is not publicly available, the expected characteristics can be predicted based on its structure:

-

¹H NMR : The spectrum would show two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two adjacent protons on the ring. The coupling constant would be characteristic of an ortho relationship (~8-9 Hz).

-

¹³C NMR : The spectrum would display seven distinct signals. Carbons attached to electronegative groups (Cl, CF₃, NO₂) would be significantly deshielded. The carbon attached to the CF₃ group would show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR : A singlet would be observed, as all three fluorine atoms in the -CF₃ group are equivalent. Its chemical shift would be in the typical range for trifluoromethyl groups on an aromatic ring.

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion (M⁺) peak with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio).

-

Infrared (IR) Spectroscopy : Strong absorption bands would be present corresponding to the symmetric and asymmetric stretching of the nitro group (~1530 and 1350 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).

Safety and Handling

As with related halogenated nitroaromatic compounds, this compound should be handled with stringent safety precautions.[4][12]

-

Hazard Classification : Expected to be harmful if swallowed, toxic in contact with skin, and may cause skin/eye irritation.[13][14] Aromatic nitro compounds are often treated as potential mutagens or carcinogens.[15]

-

Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory.[16] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling : Avoid creating dust. This class of compounds can be flammable and may form explosive mixtures with reducing agents or when heated strongly in the presence of a base.[3][4]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong bases and reducing agents.

-

Disposal : Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations.[13]

References

A numbered list of all sources cited within the guide, including title, source, and a valid, clickable URL for verification.

-

CPAChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride CAS:393-75-9. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dichloro-4-fluoro-2-(nitrosomethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

U.S. EPA. (n.d.). Benzene, 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)-. Substance Registry Services. Retrieved from [Link]

- Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.

- Google Patents. (n.d.). DE2635695C3 - Process for the preparation of nitrobenzotrifluorides.

-

Leal, J. H., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Retrieved from [Link]

-

Nielsen, D. K., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Retrieved from [Link]

-

Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. Retrieved from [Link]

-

Iaroshenko, V. O., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dichloro-2-fluoro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 1221272-83-8|this compound|BLD Pharm [bldpharm.com]

- 2. 2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene | C7H2Cl2F3NO2 | CID 20542163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 393-75-9 | CAS DataBase [m.chemicalbook.com]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. jelsciences.com [jelsciences.com]

- 9. mdpi.com [mdpi.com]

- 10. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents [patents.google.com]

- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. 1,3-Dichloro-4-nitrobenzene for synthesis 611-06-3 [sigmaaldrich.com]

- 16. echemi.com [echemi.com]

A Spectroscopic Guide to 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene: Predictive Analysis and Methodologies

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Signature of a Complex Aromatic

1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene (CAS No. 1221272-83-8) is a polysubstituted aromatic compound with significant potential in medicinal chemistry and materials science.[1] Its unique arrangement of electron-withdrawing groups—two chlorine atoms, a nitro group, and a trifluoromethyl group—creates a distinct electronic and steric environment, making it a valuable building block for novel molecular entities. However, a comprehensive, publicly available experimental spectroscopic dataset for this specific isomer is notably scarce.

This technical guide provides an in-depth predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By leveraging established principles of spectroscopy and drawing parallels with structurally related analogs, we will construct a detailed "virtual" spectroscopic fingerprint of the molecule. This approach not only offers a robust framework for the identification and characterization of this compound but also serves as a practical illustration of how to apply fundamental spectroscopic knowledge to predict the properties of complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, we will consider the key nuclei: ¹H, ¹³C, and ¹⁹F.

¹H NMR: The Aromatic Protons

The benzene ring of the target molecule contains two protons. Their chemical shifts are influenced by the cumulative electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, significantly deshielding nearby protons. The chlorine atoms and the trifluoromethyl group are also electron-withdrawing, further contributing to the downfield shift of the aromatic protons.

Based on the substitution pattern, we can predict the appearance of two distinct signals in the aromatic region of the ¹H NMR spectrum, likely appearing as doublets due to ortho-coupling.

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| 8.0 - 8.3 | Doublet | ~8-9 | H-5 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield shift. |

| 7.8 - 8.0 | Doublet | ~8-9 | H-6 | This proton is ortho to a chlorine atom and meta to the nitro group, experiencing less deshielding than H-5. |

Note: These are estimated values. The exact chemical shifts can be influenced by the solvent and experimental conditions.

¹³C NMR: A Carbon-by-Carbon Analysis

With seven unique carbon atoms, the proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~122 (quartet, J ≈ 275 Hz) | -CF₃ | The carbon of the trifluoromethyl group is directly attached to three fluorine atoms, resulting in a characteristic quartet with a large coupling constant.[2] |

| 125-130 | C-5 | This carbon is adjacent to the nitro group and is expected to be deshielded. |

| 130-135 | C-6 | This carbon is situated between a chlorine atom and a proton. |

| 133-138 | C-1, C-3 | Carbons bearing the chlorine atoms will be deshielded. Their exact shifts will depend on the cumulative electronic effects. |

| 125-130 (quartet, J ≈ 30-35 Hz) | C-2 | The carbon attached to the trifluoromethyl group will show a smaller C-F coupling.[2] |

| 145-150 | C-4 | The carbon attached to the nitro group will be significantly deshielded and shifted downfield. |

¹⁹F NMR: The Trifluoromethyl Signature

¹⁹F NMR is a highly sensitive technique for the detection of fluorine-containing compounds. The trifluoromethyl group in the target molecule is expected to produce a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of the -CF₃ group is influenced by the electronic environment of the aromatic ring.

Predicted ¹⁹F NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -60 to -65 | Singlet | The trifluoromethyl group on an electron-deficient aromatic ring typically appears in this region. The absence of neighboring fluorine atoms results in a singlet.[3] |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, we can predict characteristic absorption bands for the nitro group, the C-Cl bonds, the C-F bonds, and the aromatic ring.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 1520-1560 and 1340-1380 | Nitro group (-NO₂) | Asymmetric and symmetric stretching |

| 1100-1400 | Trifluoromethyl group (-CF₃) | C-F stretching |

| 1450-1600 | Aromatic ring | C=C stretching |

| 3000-3100 | Aromatic C-H | C-H stretching |

| 600-800 | C-Cl | C-Cl stretching |

Mass Spectrometry (MS): Fragmentation and Isotopic Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (M, M+2, M+4).

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| ~260 | Molecular ion [M]⁺ (with isotopic pattern for two chlorines) |

| [M-NO₂]⁺ | Loss of the nitro group |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-CF₃]⁺ | Loss of the trifluoromethyl group |

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the aromatic and any aliphatic regions.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon (except for the CF₃ carbon). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range for the trifluoromethyl group.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. For less volatile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizations

Caption: Generalized experimental workflows for NMR, IR, and Mass Spectrometry.

Conclusion

While experimental spectroscopic data for this compound remains elusive in the public domain, a robust and informative predictive analysis is possible. By understanding the fundamental principles of NMR, IR, and Mass Spectrometry and leveraging data from analogous structures, we have constructed a comprehensive virtual spectroscopic profile for this complex molecule. This guide serves as a valuable resource for researchers in the identification, characterization, and quality control of this important chemical entity, underscoring the power of predictive spectroscopy in modern chemical research.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Sources

Navigating the Solubility Landscape of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the intricate world of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone property that dictates its fate from the laboratory bench to potential clinical applications. For researchers and drug development professionals, a comprehensive understanding of a molecule's behavior in various solvent systems is not merely academic; it is a critical determinant of reaction kinetics, purification efficiency, formulation strategies, and ultimately, bioavailability. This guide provides an in-depth technical exploration of the solubility characteristics of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene (CAS No. 1221272-83-8) , a halogenated nitroaromatic compound with potential applications as a synthetic intermediate.

Physicochemical Profile of this compound

To predict the solubility of this compound, we must first dissect its molecular architecture and the interplay of its constituent functional groups.

Molecular Structure:

-

Core Scaffold: A benzene ring, inherently nonpolar and hydrophobic.

-

Substituents:

-

Two Chloro (-Cl) groups: These are electronegative and contribute to the molecule's polarity and potential for dipole-dipole interactions. Their presence also increases the molecular weight.

-

One Nitro (-NO2) group: A strong electron-withdrawing group that significantly increases the molecule's polarity and potential for hydrogen bonding with appropriate solvents.

-

One Trifluoromethyl (-CF3) group: This group is highly lipophilic and electron-withdrawing. The trifluoromethyl group is known to enhance metabolic stability and can influence solubility in complex ways, often increasing solubility in nonpolar solvents.[1]

-

Key Physicochemical Parameters:

| Property | Value/Prediction | Source/Method |

| CAS Number | 1221272-83-8 | BLDpharm[2] |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ | BLDpharm[2] |

| Molecular Weight | 260.00 g/mol | BLDpharm[2] |

| Physical State | Predicted to be a solid at room temperature. | Based on storage recommendations (2-8°C) and the melting points of similar dichloronitrobenzene isomers. |

| Predicted logP | High | The presence of two chlorine atoms and a trifluoromethyl group suggests significant lipophilicity. |

Predicted Solubility Profile in Organic Solvents: A Surrogate-Based Approach

In the absence of direct experimental data, we can forecast the solubility of this compound by examining the known solubility of structurally similar compounds, particularly dichloronitrobenzene isomers. Experimental data for 3,4-dichloronitrobenzene and 2,3-dichloronitrobenzene in various organic solvents provides a strong foundation for our predictions.[3][4]

The principle of "like dissolves like" is a fundamental guide here. The polarity of the solvent, its ability to form hydrogen bonds, and the potential for dipole-dipole interactions will govern its capacity to dissolve our target molecule.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High | The nonpolar aromatic core of the solute will have strong van der Waals interactions with these nonpolar, aromatic solvents. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | The presence of chlorine atoms on both the solute and solvent molecules will facilitate favorable dipole-dipole interactions. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | These polar aprotic solvents can engage in dipole-dipole interactions with the nitro and chloro groups of the solute. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers are moderately polar and can act as hydrogen bond acceptors for any potential interactions, though the solute is not a strong hydrogen bond donor. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | While alcohols are polar and can act as hydrogen bond donors and acceptors, the highly lipophilic nature of the trifluoromethyl and dichloro-substituted benzene ring will limit solubility. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low | The significant polarity introduced by the nitro group will make the molecule less soluble in these nonpolar, non-aromatic solvents. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are excellent at solvating a wide range of organic molecules, including those with polar functional groups like the nitro group. |

Experimental Protocol for Solubility Determination: A Validating System

The following protocol provides a robust, step-by-step methodology for the experimental determination of the solubility of this compound. This method is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., Toluene)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The solution should be continuously agitated during this time.

-

-

Sampling and Preparation:

-

After equilibration, remove the vial from the shaker and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

-

Calculation:

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.

-

Concluding Remarks for the Practicing Scientist

While the lack of direct published data on the solubility of this compound necessitates a predictive approach, the principles of chemical structure and the use of surrogate data provide a strong framework for estimating its behavior in organic solvents. It is anticipated that this compound will exhibit good solubility in aromatic, halogenated, and polar aprotic solvents, with moderate to low solubility in alcohols and poor solubility in aliphatic hydrocarbons.

For drug development professionals and researchers, the provided experimental protocol offers a reliable method for obtaining precise, quantitative solubility data. This empirical data is indispensable for optimizing reaction conditions, developing purification strategies, and formulating this compound for further investigation. As with any predictive model, experimental verification is paramount, and the methodologies outlined herein are designed to provide that crucial validation.

References

- Zhao, H. et al. (2015). Solubility of Dichloronitrobenzene in Eight Organic Solvents from T = (278.15 to 303.15) K: Measurement and Thermodynamic Modeling.

- Zhao, H. et al. (2014). Solubility of 3,4-Dichloronitrobenzene in Methanol, Ethanol, and Liquid Mixtures (Methanol + Water, Ethanol + Water): Experimental Measurement and Thermodynamic Modeling.

-

University of Canterbury. (2023). Solubility of Organic Compounds. Retrieved January 19, 2026, from [Link]

-

Puddu, V., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(14), 4477. [Link]

Sources

An In-Depth Technical Guide to the Reactivity Profile of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity of 1,3-dichloro-4-nitro-2-(trifluoromethyl)benzene, a highly functionalized aromatic building block of significant interest in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document moves beyond a simple recitation of facts to provide a deep understanding of the electronic and steric factors governing its chemical behavior, with a focus on enabling its practical application in research and development.

Molecular Architecture and Electronic Landscape

This compound (CAS No. 1221272-83-8) possesses a unique substitution pattern on the benzene ring that dictates its reactivity.[1][2] The molecule's core is a benzene ring bearing two chlorine atoms, a nitro group (-NO₂), and a trifluoromethyl group (-CF₃).

Key Structural Features:

-

Electron-Withdrawing Groups: The nitro and trifluoromethyl groups are potent electron-withdrawing groups. The nitro group exerts a strong -M (mesomeric) and -I (inductive) effect, while the trifluoromethyl group primarily acts through a powerful -I effect.

-

Halogen Substituents: The two chlorine atoms also contribute to the electronic landscape through their -I effect and weak +M effect. Their positions relative to the other substituents are crucial in determining the regioselectivity of substitution reactions.

The confluence of these electron-withdrawing substituents renders the aromatic ring highly electron-deficient and, therefore, susceptible to nucleophilic attack.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The dominant reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The exceptional stability of this intermediate, due to the delocalization of the negative charge by the nitro and trifluoromethyl groups, is the primary driver for the high reactivity of this substrate.

Regioselectivity: A Tale of Two Chlorines

A critical consideration for synthetic chemists is the regioselectivity of SNAr reactions on this molecule. The benzene ring has two potential leaving groups: the chlorine atoms at the C1 and C3 positions. The position of nucleophilic attack is determined by the relative stability of the corresponding Meisenheimer complexes.

The chlorine atom at the C1 position is ortho to the trifluoromethyl group and meta to the nitro group. The chlorine at the C3 position is ortho to the nitro group and meta to the trifluoromethyl group.

In SNAr reactions, the activating effect of an electron-withdrawing group is most pronounced when it is ortho or para to the leaving group. This is because the negative charge of the Meisenheimer complex can be delocalized onto the electron-withdrawing group through resonance.

Therefore, it is predicted that the chlorine atom at the C3 position, being ortho to the strongly activating nitro group, is the more reactive site for nucleophilic attack. The trifluoromethyl group at the C2 position will also contribute to the activation of the C3 position through its inductive effect.

Diagrammatic Representation of Regioselectivity

Sources

A Comprehensive Technical Guide to 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 1,3-dichloro-4-nitro-2-(trifluoromethyl)benzene, a key building block in modern medicinal chemistry. We will explore its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics. This document is intended to serve as a valuable resource for scientists engaged in pharmaceutical research and process development.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics in Drug Discovery

The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3] When combined with a nitroaromatic scaffold, as in this compound, these molecules become versatile intermediates for the synthesis of a wide range of complex and biologically active compounds.[4]

The electron-withdrawing nature of both the nitro group and the trifluoromethyl group activates the aromatic ring for certain chemical transformations, while the chlorine atoms provide additional handles for synthetic diversification. This unique combination of functional groups makes this compound a valuable precursor for creating novel pharmaceutical candidates.

Physicochemical Properties and Specifications

This compound, identified by the CAS number 1221272-83-8 , is a substituted benzene derivative with the molecular formula C₇H₂Cl₂F₃NO₂.

| Property | Value |

| CAS Number | 1221272-83-8 |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ |

| Molecular Weight | 260.00 g/mol |

| Appearance | Typically a solid |

| Purity | Available in various purities, typically >97% |

Synthesis and Mechanistic Considerations

While specific, detailed public-domain synthetic procedures for this compound are not extensively documented, its synthesis can be inferred from established methods for preparing substituted nitroaromatic compounds. A plausible synthetic approach involves the nitration of a suitable dichlorinated trifluoromethylbenzene precursor.

The reaction would likely proceed via an electrophilic aromatic substitution mechanism, where the trifluoromethyl and chloro substituents direct the incoming nitro group. The precise regioselectivity would be influenced by the electronic and steric effects of the existing groups on the benzene ring.

Conceptual Synthetic Workflow:

Caption: Conceptual synthetic pathway for this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is largely dictated by the interplay of its functional groups. The electron-withdrawing nitro and trifluoromethyl groups strongly activate the chlorine atoms towards nucleophilic aromatic substitution (SNAr). This makes the compound an excellent substrate for introducing a variety of nucleophiles, such as amines, alkoxides, and thiolates, at the chloro-positions. The ortho- and para-positions relative to the nitro group are particularly activated.[5][6]

The nitro group itself can be readily reduced to an aniline derivative, providing a key functional group for further synthetic transformations, such as amide bond formation, sulfonylation, or diazotization reactions. This versatility allows for the construction of diverse molecular scaffolds from a single starting material.

Applications in Drug Development and Medicinal Chemistry

Aromatic compounds containing both nitro and trifluoromethyl groups are important pharmacophores in a number of approved drugs and clinical candidates.[7] The trifluoromethyl group can enhance drug-receptor interactions through various non-covalent interactions, including dipole-dipole and halogen bonding. It also often improves a drug's metabolic stability by blocking sites susceptible to enzymatic oxidation.[2]

While specific applications of this compound in publicly disclosed drug discovery programs are not extensively detailed, its structure suggests its utility as a key intermediate for the synthesis of:

-

Kinase inhibitors: The dichloronitrobenzene core can be elaborated to form scaffolds that target the ATP-binding site of various kinases.

-

Antiviral and antimicrobial agents: The introduction of heterocyclic moieties via nucleophilic substitution can lead to compounds with potent antimicrobial or antiviral activity.

-

Central nervous system (CNS) agents: The lipophilicity imparted by the trifluoromethyl and chloro groups can facilitate blood-brain barrier penetration, making this scaffold attractive for developing CNS-active drugs.

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. When sourcing this material, it is crucial to verify the purity and specifications to ensure the reliability of experimental results.

| Supplier | Website |

| BLDpharm | |

| Chemazone | [Link] |

| Arctom | [Link] |

Note: This is not an exhaustive list, and availability may vary.

Handling, Storage, and Safety

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Safety Precautions:

-

In case of accidental exposure, seek immediate medical attention.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of novel and complex molecules in the field of drug discovery. Its unique combination of functional groups provides a versatile platform for creating diverse chemical libraries and optimizing lead compounds. Understanding its synthesis, reactivity, and proper handling is essential for researchers and scientists aiming to leverage its potential in the development of next-generation therapeutics.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. [Link]

-

Ferreira, P. M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

de Oliveira, R. B., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. [Link]

-

Filo. (2024). Why is ortho nitro chlorobenzene is more reactive towards nucleophilic su.. [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

SciELO Brasil. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Hovione. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Allen. (n.d.). (A): p-Nitrochlorobenzene is more reactive than chlorobenzene in nucleophilic substitution reactions. (R): Electron withdrawing groups like -NO2. [Link]

-

Quora. (2020). Which one has the highest nucleophilic substitution reactivity trend, 4-nitrochlorobenzene or methyl chlorobenzenes?. [Link]

-

YouTube. (2022). The reactivity of p-nitrochlorobenzene (I), 2,4-dinitrochlorobenzene (II) and 2,4,6-trinitrochlo.... [Link]

-

PubMed. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]

-

ScienceDaily. (2023). Fluorine-based new drug synthesis at lightning speed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Why is ortho nitro chlorobenzene is more reactive towards nucleophilic su.. [askfilo.com]

- 6. (A): p-Nitrochlorobenzene is more reactive than chlorobenzene in nucleophilic substitution reactions. (R): Electron withdrawing groups like -`NO_2`, increase the reactivity of haloarenes in nucleophilic substitution. [allen.in]

- 7. scielo.br [scielo.br]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-dichloro-4-nitro-2-(trifluoromethyl)benzene, a key halogenated nitroaromatic compound. Due to the presence of multiple electron-withdrawing groups, this molecule is a highly activated substrate for nucleophilic aromatic substitution, making it a valuable building block in synthetic organic chemistry. This document details its physicochemical properties, outlines a plausible synthetic route based on established chemical principles, and provides an in-depth analysis of its reactivity, particularly in nucleophilic aromatic substitution reactions. Furthermore, potential applications in medicinal chemistry and materials science are discussed, supported by data from analogous structures. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction

This compound (CAS No. 1221272-83-8) is a polysubstituted aromatic compound featuring a trifluoromethyl group, a nitro group, and two chlorine atoms.[1][2][3] The trifluoromethyl group is a crucial substituent in modern drug design, known to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[4] The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the benzene ring, making the compound highly susceptible to nucleophilic attack. This unique combination of substituents makes this compound a versatile intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.

Physicochemical and Spectroscopic Properties

While experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and data from similar compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-Chloro-4-nitro-2-(trifluoromethyl)benzene[5] | 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene[6] |

| CAS Number | 1221272-83-8[1] | 777-37-7 | 29091-09-6 |

| Molecular Formula | C₇H₂Cl₂F₃NO₂[1] | C₇H₃ClF₃NO₂ | C₇HCl₂F₃N₂O₄ |

| Molecular Weight | 260.00 g/mol [1] | 225.55 g/mol | 304.99 g/mol |

| Appearance | Likely a solid at room temperature | - | White to light yellow crystalline powder |

| Predicted Boiling Point | > 200 °C | - | > 291 °C |

| Predicted Solubility | Insoluble in water, soluble in common organic solvents | - | Insoluble in water; slightly soluble in chloroform and methanol |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two vicinal protons on the benzene ring. The chemical shifts would be significantly downfield due to the presence of multiple electron-withdrawing groups.

-

¹³C NMR: The spectrum would display seven distinct signals for the seven carbon atoms. The carbon bearing the trifluoromethyl group would appear as a quartet due to C-F coupling. The carbons attached to the chlorine and nitro groups would also show characteristic downfield shifts.[7]

-

¹⁹F NMR: A single sharp peak would be expected for the -CF₃ group.[8]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 259 and 261 in a ratio consistent with the presence of two chlorine atoms. Fragmentation would likely involve the loss of the nitro group (NO₂) and chlorine atoms.[5]

Synthesis and Manufacturing

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a highly plausible synthetic route can be designed based on established nitration methodologies for halogenated benzotrifluorides. The logical precursor for this synthesis is 2,4-dichloro-1-(trifluoromethyl)benzene.

The nitration of this precursor would likely proceed via electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. The directing effects of the existing substituents (two chlorine atoms and a trifluoromethyl group) will determine the regioselectivity of the nitration. The trifluoromethyl group is a meta-director, while the chlorine atoms are ortho, para-directors. The position of nitration will be a result of the interplay of these directing effects. Based on the structure of the target molecule, the nitro group is introduced at the position para to the trifluoromethyl group and ortho to one of the chlorine atoms.

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Reaction Setup: To a stirred solution of 2,4-dichloro-1-(trifluoromethyl)benzene in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

Step 2: Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Step 3: Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration and washed with cold water until the washings are neutral.

-

Step 4: Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford pure this compound.

This proposed protocol is based on general procedures for the nitration of similar aromatic compounds.[9][10]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the nitro and trifluoromethyl groups. These groups activate the benzene ring towards nucleophilic aromatic substitution (SₙAr) .[11]

The key to understanding the reactivity lies in the stabilization of the Meisenheimer complex, a resonance-stabilized carbanion intermediate formed during the SₙAr reaction.[12][13] Electron-withdrawing groups positioned ortho or para to the leaving group are most effective at stabilizing this intermediate.

In this compound, both chlorine atoms are potential leaving groups. However, the chlorine atom at the C1 position is ortho to the nitro group and para to the trifluoromethyl group, making it significantly more activated towards nucleophilic attack than the chlorine at the C3 position, which is meta to both the nitro and trifluoromethyl groups.

Regioselectivity of Nucleophilic Aromatic Substitution:

Caption: Regioselectivity in the nucleophilic aromatic substitution of this compound.

A wide range of nucleophiles, including amines, alkoxides, and thiolates, are expected to react regioselectively at the C1 position.[14][15]

Table 2: Predicted Outcomes of SₙAr Reactions

| Nucleophile | Reagent Example | Expected Product |

| Amine | R-NH₂ | N-substituted-3-chloro-4-nitro-2-(trifluoromethyl)aniline |

| Alkoxide | NaOR | 1-Alkoxy-3-chloro-4-nitro-2-(trifluoromethyl)benzene |

| Thiolate | NaSR | 1-(Alkylthio)-3-chloro-4-nitro-2-(trifluoromethyl)benzene |

Applications in Drug Discovery and Materials Science

While direct applications of this compound in marketed drugs are not explicitly documented, its structure suggests significant potential as a key intermediate in the synthesis of bioactive molecules. The trifluoromethyl group is a common feature in many modern pharmaceuticals, and the reactive chlorine atom provides a handle for introducing a variety of functional groups.[4]

For instance, this compound could serve as a starting material for the synthesis of kinase inhibitors, a class of drugs often featuring complex substituted aromatic cores. The SₙAr reaction with various amines could generate a library of compounds for screening against different biological targets.

One notable drug that contains a related structural motif is Nitisinone, or NTBC, which is 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione.[4] This highlights the utility of nitro-trifluoromethyl-substituted benzene rings in the development of therapeutic agents.

In materials science, highly functionalized aromatic compounds are used in the synthesis of polymers, dyes, and other advanced materials. The reactivity of this compound could be exploited to create novel materials with tailored electronic and physical properties.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on data for similar compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled. It is also likely to be an irritant to the eyes, skin, and respiratory system.[16]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution at the C1 position, driven by the strong electron-withdrawing effects of the nitro and trifluoromethyl groups. While specific applications are yet to be widely reported, its structural features make it a promising intermediate for the development of new pharmaceuticals and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in exploring its synthetic utility.

References

Sources

- 1. 1221272-83-8|this compound|BLD Pharm [bldpharm.com]

- 2. chemazone.com [chemazone.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 5. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- [webbook.nist.gov]

- 6. 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | C7HCl2F3N2O4 | CID 94398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. rsc.org [rsc.org]

- 9. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

- 10. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 11. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chembk.com [chembk.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene

Introduction: A Versatile Building Block for Heterocyclic Chemistry

1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene is a highly activated aromatic substrate, primed for the synthesis of a diverse array of heterocyclic compounds. The strategic placement of two potent electron-withdrawing groups—a nitro group (-NO₂) and a trifluoromethyl group (-CF₃)—dramatically influences the electron density of the benzene ring. This electronic arrangement renders the chloro substituents exceptionally labile towards nucleophilic aromatic substitution (SNAr). This unique reactivity profile makes it an invaluable scaffold for medicinal chemists and drug development professionals, particularly in the synthesis of privileged heterocyclic structures such as benzimidazoles and phenothiazines. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2]

This guide provides a comprehensive overview of the chemical principles governing the reactivity of this compound and offers detailed, field-proven protocols for its application in the synthesis of key heterocyclic systems.

Scientific Integrity & Logic: Understanding the Reactivity

The synthetic utility of this compound is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike electrophilic aromatic substitution, which is characteristic of electron-rich benzene rings, SNAr proceeds readily on electron-deficient aromatic systems bearing a good leaving group.[3]

The reaction mechanism involves a two-step addition-elimination process:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]

-

Leaving Group Departure: The aromaticity of the ring is restored by the departure of the leaving group.

The presence of the nitro and trifluoromethyl groups is crucial for the stabilization of the negatively charged Meisenheimer complex, thereby lowering the activation energy of the reaction.[3]

Regioselectivity: A Tale of Two Chlorines

A critical aspect of utilizing this compound is understanding the differential reactivity of its two chlorine atoms. The chlorine at the C1 position is ortho to both the trifluoromethyl and nitro groups, while the chlorine at the C3 position is para to the nitro group and meta to the trifluoromethyl group.

The rate of SNAr is highly dependent on the ability of the electron-withdrawing groups to stabilize the intermediate carbanion through resonance and inductive effects. Both ortho and para positions relative to an electron-withdrawing group allow for effective resonance stabilization of the negative charge. The meta position, however, does not permit direct resonance delocalization.

Consequently, the chlorine at the C1 position is significantly more activated towards nucleophilic attack due to the combined ortho-activating effects of both the -NO₂ and -CF₃ groups. This predictable regioselectivity allows for the selective monosubstitution of the C1 chlorine, which is a key step in the synthesis of the heterocyclic systems described below.

Visualization of the Core Reaction Mechanism

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Application & Protocols

Synthesis of Trifluoromethyl-Substituted Benzimidazoles

Benzimidazoles are a prominent heterocyclic scaffold found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics. The following protocol details a two-step, one-pot synthesis of a trifluoromethyl-substituted benzimidazole.

Reaction Scheme:

This compound + o-Phenylenediamine → Intermediate Amine (not isolated) → 4-Chloro-5-(trifluoromethyl)-7-nitro-1H-benzo[d]imidazole

Protocol:

-

Reagent Preparation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous ethanol (10 mL per mmol of substrate).

-

Add o-phenylenediamine (1.1 eq) to the solution.

-

Add anhydrous sodium carbonate (Na₂CO₃) (2.5 eq) as a base.

-

-

Reaction Execution:

-

Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) with stirring.

-

The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water (3 x 20 mL).

-

Dry the crude product under vacuum.

-

Recrystallize the solid from an ethanol/water mixture to afford the pure benzimidazole derivative.

-

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reaction.

-

Sodium Carbonate: Acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

-

Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier for both the initial SNAr and the subsequent intramolecular cyclization.

Expected Data:

| Parameter | Expected Value |

| Appearance | Yellow to orange solid |

| Yield | 75-85% |

| ¹H NMR (DMSO-d₆) | δ 13.0-12.5 (br s, 1H, NH), 8.5-7.5 (m, 3H, Ar-H) |

| ¹⁹F NMR (DMSO-d₆) | δ -60 to -65 (s, 3F, -CF₃) |

| MS (ESI+) | [M+H]⁺ corresponding to C₁₄H₇ClF₃N₃O₂ |

Synthesis of Trifluoromethyl-Substituted Phenothiazines

Phenothiazines are a class of heterocyclic compounds with significant applications in medicinal chemistry, particularly as antipsychotic agents.[4][5] The synthesis of trifluoromethyl-phenothiazines can be achieved through a Smiles rearrangement following an initial SNAr reaction.

Reaction Scheme:

This compound + 2-Aminothiophenol → Intermediate Thioether (not isolated) → 1-Chloro-2-(trifluoromethyl)-4-nitrophenothiazine

Protocol:

-

Reagent Preparation:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (15 mL per mmol of substrate).

-

Add 2-aminothiophenol (1.05 eq).

-

Add potassium carbonate (K₂CO₃) (3.0 eq) as a base.

-

-

Reaction Execution:

-

Stir the reaction mixture at 100-120 °C for 8-12 hours. The reaction should be monitored by TLC (8:2 hexane:ethyl acetate).

-

-

Work-up and Purification:

-

Cool the reaction to room temperature.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

A solid precipitate will form. Collect the crude product by vacuum filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven.

-

Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Causality Behind Experimental Choices:

-

DMF as Solvent: A polar aprotic solvent that is excellent for SNAr reactions, as it effectively solvates the cation of the base while leaving the anion more nucleophilic.

-

Potassium Carbonate: A stronger base than sodium carbonate, often required for the more challenging intramolecular cyclization to form the phenothiazine ring system.

-

Elevated Temperature: Necessary to facilitate both the initial substitution and the subsequent Smiles rearrangement and cyclization.

Expected Data:

| Parameter | Expected Value |

| Appearance | Dark red or brown solid |

| Yield | 60-75% |

| ¹H NMR (CDCl₃) | δ 9.0-8.5 (br s, 1H, NH), 8.0-7.0 (m, 5H, Ar-H) |

| ¹⁹F NMR (CDCl₃) | δ -60 to -65 (s, 3F, -CF₃) |

| MS (ESI+) | [M+H]⁺ corresponding to C₁₃H₇ClF₃N₂O₂S |

Experimental Workflow Visualization

Caption: General experimental workflow for heterocycle synthesis.

References

- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science.

- Examples of trifluoromethyl-substituted benzimidazoles.